molecular formula C6H4BrNO3 B1266392 2-(2-Bromoethenyl)-5-nitrofuran CAS No. 67363-72-8

2-(2-Bromoethenyl)-5-nitrofuran

Cat. No.: B1266392
CAS No.: 67363-72-8
M. Wt: 218 g/mol
InChI Key: DWHDJUJHFAUWFM-UHFFFAOYSA-N
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Description

2-(2-Bromoethenyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a bromoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethenyl)-5-nitrofuran typically involves the bromination of 2-ethenyl-5-nitrofuran. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the ethenyl group. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethenyl)-5-nitrofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 2-(2-Aminoethenyl)-5-nitrofuran.

    Substitution: Formation of substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromoethenyl)-5-nitrofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethenyl)-5-nitrofuran involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromoethenyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

2-(2-Bromoethenyl)-5-nitrofuran can be compared with other similar compounds such as:

    2-(2-Chloroethenyl)-5-nitrofuran: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    2-(2-Iodoethenyl)-5-nitrofuran: Contains an iodine atom, which can influence its chemical properties and reactivity.

    2-(2-Bromoethenyl)-5-nitrothiophene: Similar structure but with a thiophene ring instead of a furan ring, which can affect its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-bromoethenyl)-5-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHDJUJHFAUWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67363-72-8
Record name 2-(2-Bromoethenyl)-5-nitrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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